Product packaging for Biocytin-N-(t-boc)-L-proline(Cat. No.:CAS No. 1356383-21-5)

Biocytin-N-(t-boc)-L-proline

Cat. No.: B561830
CAS No.: 1356383-21-5
M. Wt: 569.718
InChI Key: YIFYSEWVLQYMPH-JLCRNFDHSA-N
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Description

Contextualization of Biocytin-N-(t-boc)-L-Proline as a Multifunctional Bioconjugate in Chemical Biology

This compound is a specialized chemical reagent designed for applications in chemical biology and peptide chemistry. It is classified as a multifunctional bioconjugate, a molecule that combines two or more distinct functional units to perform specific tasks. In this case, it incorporates a biotin (B1667282) moiety for selective labeling and detection, and a protected L-proline residue, which serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the proline's nitrogen atom is crucial for controlling the reactivity of the amino acid during the stepwise assembly of peptide chains. This strategic combination allows for the introduction of a biotin label at a specific site within a synthetic peptide, while also potentially influencing the peptide's three-dimensional structure.

Significance of Biotin-Lysine Conjugates (Biocytin) in Molecular Labeling and Probe Development

Biocytin (B1667093), a conjugate of biotin (Vitamin H) and L-lysine, is a widely utilized tool in molecular and cellular biology. acs.orgnih.gov Its significance stems from the extraordinarily high affinity and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin. lifetein.com.cn This robust binding relationship forms the basis of numerous detection and purification systems.

Historically, biocytin has been extensively used as a neuroanatomical tracer. nih.gov Its small size and solubility allow it to be introduced into neurons, where it can then be visualized using avidin or streptavidin conjugated to fluorescent dyes or enzymes. nih.gov Beyond neuroscience, the biotin-lysine structure provides a versatile scaffold for creating molecular probes. The lysine (B10760008) component offers a spacer arm that extends the biotin moiety away from the molecule to which it is attached, minimizing steric hindrance and facilitating its interaction with avidin or streptavidin. lifetein.com.cn This makes biocytin and its derivatives invaluable for a range of applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISAs), and pull-down experiments to study protein-protein interactions. lifetein.com.cnpanatecs.com

Role of N-(tert-Butoxycarbonyl)-L-proline in Peptide Synthesis, Conformational Control, and Scaffold Design

N-(tert-Butoxycarbonyl)-L-proline, commonly known as Boc-L-proline, is a derivative of the amino acid L-proline that is extensively used in organic synthesis, particularly in the construction of peptides. mdpi.commedchemexpress.com The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the proline's secondary amine. rsc.org This protection is fundamental to modern solid-phase peptide synthesis (SPPS), as it prevents the proline's nitrogen from participating in unwanted side reactions during the sequential addition of other amino acids to a growing peptide chain. mdpi.com

Beyond its role as a protected building block, proline itself is unique among the proteinogenic amino acids due to its cyclic side chain, which is fused to the backbone nitrogen. nih.gov This rigid structure imparts significant conformational constraints on a peptide backbone. nih.govnih.gov The peptide bond preceding a proline residue can adopt both cis and trans conformations with a lower energy barrier than other amino acid pairings, a phenomenon critical for protein folding and function. nih.govnih.gov By incorporating Boc-L-proline and its derivatives into peptides, chemists can exert a degree of control over the resulting peptide's secondary structure, such as inducing turns or specific helical conformations. mdpi.com This makes N-Boc-L-proline a key component in the design of peptide scaffolds with defined three-dimensional shapes for various applications, including therapeutics and biomaterials. nih.gov

Rationale for the Strategic Conjugation of Biocytin and N-(tert-Butoxycarbonyl)-L-proline in Academic Investigations

The synthesis of this compound is driven by the desire to create a single, versatile reagent that combines the functionalities of its components. The primary rationale is to provide a building block for the straightforward synthesis of biotinylated peptides with specific structural features. By having the biotin label pre-attached to the proline residue, researchers can incorporate a detectable tag at a precise location within a peptide sequence during standard solid-phase peptide synthesis.

This approach is particularly valuable in the development of chemical probes and peptide-based diagnostics. For instance, a synthetic peptide designed to bind to a specific protein target can be constructed using this compound. The resulting biotinylated peptide can then be used in assays to detect or isolate its binding partner. lifetein.com.cn Furthermore, the inherent conformational properties of the proline residue can be exploited to stabilize a particular peptide conformation that is optimal for binding to its target. mdpi.comnih.gov The "proline editing" approach, where modified prolines are used to introduce functionalities like recognition motifs (e.g., biotin), highlights the strategic advantage of such conjugates in creating structurally and functionally diverse peptides. acs.orgnih.gov This allows for the systematic investigation of structure-activity relationships, where the impact of both the label and the conformational constraint on the peptide's biological activity can be assessed.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1356383-21-5 usbio.net
Molecular Formula C26H43N5O7S
Molecular Weight 569.718 g/mol
Melting Point 100-105°C usbio.netchemicalbook.com
Boiling Point 907.8±65.0 °C (Predicted) chemicalbook.com
Density 1.238±0.06 g/cm3 (Predicted) chemicalbook.com
Solubility DMF, Ethanol, Methanol usbio.netchemicalbook.com
Form Solid chemicalbook.com

Research Findings on Related Compounds and Methodologies

Component/MethodologyKey FindingSignificance in ContextReference
BiocytinActs as a high-affinity ligand for avidin and streptavidin, and is used as a neuroanatomical tracer.Provides the molecular recognition and labeling function in the conjugate. nih.gov
N-Boc-L-prolineServes as a protected building block in peptide synthesis and can induce specific conformational preferences (e.g., β-turns) in peptides.Enables controlled incorporation into peptides and influences their 3D structure. mdpi.com
Proline EditingA method to create functionally diverse peptides by modifying hydroxyproline (B1673980) residues post-synthesis to include moieties like biotin.Demonstrates the utility of incorporating recognition motifs onto proline to create functional peptides. acs.orgnih.gov
Biotinylated PeptidesUsed as "bait" in affinity pull-down experiments to identify and study protein-protein interactions.A primary application for peptides synthesized using the title compound. lifetein.com.cn
Conformational Analysis of Proline DerivativesSubstitutions on the proline ring, including at the N-position with a Boc group, can influence the cis/trans isomerization of the preceding peptide bond and the ring pucker.The Boc-proline unit in the title compound is expected to confer specific structural constraints on any peptide it is incorporated into. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43N5O7S B561830 Biocytin-N-(t-boc)-L-proline CAS No. 1356383-21-5

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYSEWVLQYMPH-JLCRNFDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747147
Record name 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356383-21-5
Record name 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Pathways and Methodological Advancements for Biocytin N T Boc L Proline and Its Constituents

Chemical Synthesis of Biocytin (B1667093) and its Precursors

Biocytin, or Nε-biotinyl-L-lysine, is a naturally occurring compound that serves as a crucial intermediate in biotin (B1667282) metabolism. Its chemical synthesis is foundational for creating a variety of biotinylated probes and reagents for research applications.

The core of Biocytin synthesis lies in the formation of an amide bond between the carboxyl group of biotin and the ε-amino group of L-lysine. To achieve this selective coupling, the α-amino group of lysine (B10760008) must be protected. A common strategy involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups of lysine, leaving the ε-amino group available for reaction.

The general synthetic route involves several key steps:

Protection of L-lysine: L-lysine is treated with a copper salt, such as copper(II) sulfate (B86663) or copper(II) chloride, to form a stable chelate that protects the α-amino and carboxyl functionalities.

Activation of Biotin: The carboxylic acid of biotin is activated to facilitate the amide bond formation. A widely used method is the conversion of biotin to its N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting biotin with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Coupling Reaction: The activated biotin, such as biotin-NHS ester, is then reacted with the copper-protected lysine. The free ε-amino group of the lysine complex attacks the activated carboxyl group of biotin, forming the desired amide linkage.

Deprotection: The final step involves the removal of the copper protection from the newly formed Nε-biotinyl-L-lysine complex. This is typically accomplished by treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by passing the solution through a column of chelating resin.

This approach ensures high regioselectivity, favoring the formation of the ε-amide bond over the α-amide bond.

Once Biocytin is synthesized, its primary amino group (the α-amino group of the lysine residue) and its carboxylic acid group become key handles for further derivatization. To couple Biocytin with another molecule, such as Boc-L-proline, one of these functional groups must be activated. For the synthesis of Biocytin-N-(t-boc)-L-proline, the α-amino group of Biocytin is the target for conjugation with the activated carboxyl group of Boc-L-proline.

Synthetic Approaches to Biotinylation Reagents from Biotin and Lysine Components.

Synthesis of N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Proline)

N-(tert-Butoxycarbonyl)-L-proline, commonly known as Boc-L-proline, is a widely used building block in peptide synthesis. The Boc group serves as a protecting group for the secondary amine of the proline ring, preventing it from participating in unwanted reactions while allowing the carboxyl group to be activated for coupling.

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of L-proline is a standard procedure in organic synthesis, with several established methodologies. The most common method involves the reaction of L-proline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

Key aspects of optimized methods include:

Solvent System: A mixture of solvents is often employed. Dioxane and water are a common choice, allowing both the polar L-proline and the nonpolar (Boc)₂O to dissolve sufficiently for the reaction to proceed efficiently. Other solvent systems, such as acetone/water or tetrahydrofuran (B95107) (THF)/water, can also be used.

Base: An inorganic base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is typically used to deprotonate the carboxylic acid of L-proline and to neutralize the acid generated during the reaction. The pH of the reaction mixture is maintained in the alkaline range (typically pH 9-11) to ensure the amine is sufficiently nucleophilic.

Temperature Control: The reaction is often carried out at room temperature or with gentle cooling, as (Boc)₂O can decompose at higher temperatures.

An alternative, more environmentally friendly approach involves carrying out the reaction in an aqueous medium with a water-miscible organic co-solvent like tert-butanol, using sodium hydroxide as the base. This method can simplify the work-up procedure and reduce the use of volatile organic solvents.

For Boc-L-proline to be coupled with another molecule, such as the α-amino group of Biocytin, its carboxylic acid group must be activated to make it more electrophilic. While acid chlorides are a classic example of activated carboxylic acid derivatives, they can be highly reactive and may lead to side reactions, particularly racemization.

In modern peptide synthesis, other activating agents are more commonly used to generate activated species in situ. These include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) react with the carboxyl group of Boc-L-proline to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile. To suppress side reactions and reduce racemization, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often included to form a more stable, yet still reactive, activated ester.

Activated Esters: Pre-forming stable activated esters, such as the N-hydroxysuccinimide (NHS) ester of Boc-L-proline, is another common strategy. This can be prepared by reacting Boc-L-proline with NHS in the presence of a coupling agent like DCC. The resulting Boc-L-proline-NHS ester is a stable, crystalline solid that can be purified and stored before being used in the coupling reaction.

The choice of activating agent depends on the specific requirements of the synthesis, including the nature of the amine component, the desired reaction conditions, and the need to preserve stereochemical integrity.

Achieving high purity and yield in the synthesis of Boc-L-proline is critical for its use in research, particularly in solid-phase peptide synthesis where impurities can interfere with the stepwise assembly of the peptide chain.

Factors influencing yield include:

Stoichiometry: Using a slight excess of (Boc)₂O (typically 1.1 to 1.5 equivalents) can help to drive the reaction to completion.

pH Control: Careful control of the pH is crucial. If the pH is too low, the amine will be protonated and less nucleophilic. If it is too high, hydrolysis of the (Boc)₂O reagent can become a significant side reaction.

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) to determine when the starting material (L-proline) has been consumed.

Purification strategies to ensure high purity include:

Work-up: After the reaction is complete, the reaction mixture is typically acidified (e.g., with citric acid or hydrochloric acid) to protonate the carboxylate and any unreacted base. This causes the Boc-L-proline to become less water-soluble.

Extraction: The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This separates the product from inorganic salts and other water-soluble impurities.

Crystallization: The final purification is often achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane or ether/petroleum ether. This step is highly effective at removing minor impurities and unreacted starting materials, yielding a product of high purity suitable for demanding research applications.

The table below summarizes key parameters for a typical Boc-L-proline synthesis.

ParameterTypical ConditionsRationale
Reagents L-proline, Di-tert-butyl dicarbonate ((Boc)₂O)Core reactants for Boc protection.
Base Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)Maintains alkaline pH for amine nucleophilicity.
Solvent Dioxane/water, Acetone/water, or THF/waterDissolves both polar and nonpolar reactants.
pH 9-11Optimal range for Boc protection reaction.
Temperature Room Temperature (20-25 °C)Avoids thermal decomposition of (Boc)₂O.
Work-up Acidification followed by organic extractionSeparates the product from aqueous impurities.
Purification CrystallizationProvides high purity final product.

Development of Activated N-(tert-Butoxycarbonyl)-L-proline Derivatives (e.g., Acid Chlorides) for Coupling Reactions.

Conjugation Methodologies for this compound Assembly

The formation of the amide bond between the biocytin and N-(t-boc)-L-proline moieties is a critical step in the synthesis of the target molecule. This process requires precise control over reaction conditions and the use of specific reagents to ensure high yield and purity.

Exploration of Peptide Coupling Reagents and Reaction Conditions for Amide Bond Formation

The creation of the amide linkage between biocytin and N-(t-boc)-L-proline is typically achieved through peptide coupling reactions. A variety of coupling reagents have been developed to facilitate this process, each with its own advantages. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium salts like BOP, PyBOP, HBTU, and HATU. peptide.combachem.com

Carbodiimides are widely used for forming amide bonds. rospatent.gov.ruresearchgate.net The reaction mechanism involves the activation of the carboxylic acid group of one molecule to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine group of the other molecule. To minimize side reactions and racemization, especially when dealing with chiral amino acids like proline, additives such as 1-hydroxybenzotriazole (HOBt) are often included. peptide.com The choice of solvent and temperature also plays a crucial role in the reaction's success.

More advanced coupling reagents, such as HBTU and HATU, are known for their high efficiency and the ability to suppress racemization. peptide.combachem.com These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester, which then readily reacts with the amine. bachem.com The reaction conditions, including stoichiometry of reactants, reaction time, and temperature, must be carefully optimized to achieve the desired product in high yield and purity.

Coupling Reagent Class Examples Key Features Common Additives
CarbodiimidesDCC, DIC, EDCWidely used, cost-effective. peptide.comrospatent.gov.ruHOBt, DMAP (catalytic) peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency. peptide.combachem.comDIPEA, NMM bachem.com
Aminium SaltsHBTU, HATU, TBTUFast reaction rates, low racemization. peptide.combachem.comDIPEA, NMM bachem.com

Chemo- and Regioselective Strategies for Linkage Between Biocytin and N-(t-boc)-L-proline Moieties

Achieving chemo- and regioselectivity is paramount in the conjugation of biocytin and N-(t-boc)-L-proline to ensure the formation of the correct amide bond. Biocytin contains a primary amine on the lysine residue and a carboxylic acid, while N-(t-boc)-L-proline has a secondary amine within the proline ring (which is protected by the Boc group) and a carboxylic acid. The desired linkage is between the primary amine of biocytin and the carboxylic acid of N-(t-boc)-L-proline.

To achieve this specific linkage, the amino group of proline is protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy prevents the proline's nitrogen from participating in the coupling reaction, thereby directing the amide bond formation to the intended carboxylic acid of the N-(t-boc)-L-proline. rsc.orgnih.gov The Boc group is stable under the coupling conditions but can be removed later if required.

The reaction is designed so that the free carboxylic acid of N-(t-boc)-L-proline is activated by the coupling reagent. This activated species then selectively reacts with the primary ε-amino group of the lysine side chain in biocytin. The α-amino group of the lysine in biocytin is already part of an amide linkage with biotin, and the carboxylic acid of biotin is typically not reactive under these conditions, thus ensuring the regioselectivity of the conjugation. rsc.org The use of N-hydroxysuccinimide (NHS) esters of the N-biotinyl amino acid can also be employed to facilitate a clean reaction with the amine of the other component. igem.org

Advanced Purification Techniques for Isolating the Conjugate

Following the conjugation reaction, the desired this compound product must be isolated from unreacted starting materials, byproducts, and any side products. Advanced purification techniques are essential for obtaining the conjugate in high purity. wikipedia.org

Column chromatography is a fundamental and widely used technique for the purification of biotinylated compounds. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

Affinity chromatography is another powerful technique, particularly for biotinylated molecules. wikipedia.org This method utilizes the high and specific affinity between biotin and proteins like avidin (B1170675) or streptavidin. lifetein.com.cnthermofisher.com The crude reaction mixture can be passed through a column containing immobilized avidin or streptavidin. The biotin-containing conjugate will bind tightly to the column, while other impurities are washed away. lifetein.com.cn Elution of the purified conjugate can be challenging due to the strong interaction and may require harsh conditions, such as low pH or denaturing agents, although milder elution methods using free biotin or modified avidin systems have been developed. wikipedia.orgtandfonline.com

Analytical Characterization Techniques for this compound in Research

Once purified, the identity, structure, and purity of this compound must be confirmed using a suite of analytical techniques. These methods provide detailed information about the molecular structure and the homogeneity of the synthesized compound.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules. wikipedia.orgqyaobio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgnih.gov For N-(t-boc)-L-proline, characteristic signals for the Boc protecting group and the proline ring are expected. chemicalbook.comuq.edu.au After conjugation, the appearance of signals corresponding to the biocytin moiety and shifts in the signals of the proline residue confirm the formation of the amide bond.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for amide bonds (N-H stretching and C=O stretching), carboxylic acids (O-H and C=O stretching), and the ureido ring of biotin can confirm the successful synthesis. rsc.org

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, providing strong evidence of its identity. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule. mdpi.com

Technique Information Obtained Expected Observations for this compound
¹H NMRChemical environment of hydrogen atoms. rsc.orgchemicalbook.comSignals for Boc group, proline ring, biotin, and lysine residue.
¹³C NMRChemical environment of carbon atoms. nih.govResonances corresponding to all carbon atoms in the conjugate.
IR SpectroscopyPresence of functional groups. rsc.orgCharacteristic bands for amide, carboxylic acid, and ureido groups.
Mass SpectrometryMolecular weight and elemental composition. rsc.orgmdpi.comA molecular ion peak corresponding to the calculated mass of the conjugate.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Stereochemical Verification

Chromatographic methods are essential for assessing the purity of the synthesized this compound and for verifying its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product. wikipedia.orgqyaobio.com By using a suitable column and mobile phase, the conjugate can be separated from any remaining impurities. The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

Chiral HPLC : Since both biocytin (derived from L-lysine) and L-proline are chiral, it is important to verify that the stereochemistry has been retained throughout the synthesis. Chiral HPLC, using a chiral stationary phase, can be used to separate enantiomers and diastereomers. This analysis ensures that no racemization has occurred during the coupling reaction, confirming the stereochemical purity of the final product. researchgate.netgoogle.com

Iii. Exploration of Biocytin N T Boc L Proline in Advanced Biological and Chemical Applications

Applications of the Biotin (B1667282) Moiety in Molecular Labeling and Probe Development

The biotin component of the molecule is instrumental in a wide array of biochemical techniques, primarily centered on its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.govspringernature.com This interaction is one of the strongest known in biology, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comrsc.org This robust binding is rapid and remains stable under a wide range of pH, temperatures, and denaturing conditions, making it a reliable tool for molecular labeling and the development of chemical probes. nih.govthermofisher.com

Utilization of Avidin-Biotin High Affinity for Affinity-Based Assays and Enrichment Strategies

The powerful avidin-biotin bond is widely exploited for detecting, purifying, and immobilizing biomolecules. thermofisher.combosterbio.com In affinity-based assays, a molecule of interest can be "tagged" with biotin. This biotinylated molecule can then be captured and detected using avidin or streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore. thermofisher.com This principle forms the basis for numerous sensitive detection methods.

Key applications include:

Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, biotinylated antibodies are often used to amplify the signal, allowing for the detection of low-abundance proteins. thermofisher.combosterbio.com An avidin-enzyme conjugate binds to the biotinylated antibody, and the subsequent addition of a substrate produces a measurable signal. bosterbio.com

Immunohistochemistry (IHC): Similar to ELISA, IHC uses the avidin-biotin complex (ABC) method to label and visualize proteins within tissue samples. bosterbio.com

Immunoprecipitation (IP) and Pull-Down Assays: Biotinylated antibodies or "bait" proteins can be used to capture specific target proteins or their binding partners from a complex mixture like a cell lysate. thermofisher.comthermofisher.com The resulting biotinylated complex is then easily isolated using avidin- or streptavidin-coated beads. rsc.orgthermofisher.com

Gene Enrichment: Biotinylated RNA probes can be hybridized to complementary DNA sequences, and the resulting hybrids can be captured on an avidin-coated solid support. nih.gov This strategy allows for the isolation and enrichment of specific genes from a total genome. nih.gov

Assay/StrategyPrincipleAdvantage
ELISA Biotinylated antibodies bind to the target antigen, followed by detection with an avidin-enzyme conjugate. thermofisher.combosterbio.comSignal amplification for high sensitivity detection of low-abundance proteins. thermofisher.com
IHC The Avidin-Biotin Complex (ABC) method is used to visualize proteins in tissues. bosterbio.comStrong signal and low background for clear localization of target proteins. bosterbio.com
Pull-Down Assays A biotin-tagged "bait" protein is immobilized on avidin beads to capture interacting "prey" proteins. thermofisher.comEfficiently isolates protein-protein interaction complexes for further analysis. thermofisher.com
Gene Enrichment Biotin-labeled nucleic acid probes hybridize to target sequences, which are then captured with avidin. nih.govEnables purification of specific DNA or RNA sequences from complex mixtures. nih.gov

Design and Synthesis of Biotinylated Chemical Probes for Investigating Molecular Interactions and Target Identification

A biotinylated chemical probe is a small molecule, often a drug or a metabolite, that has been chemically modified to include a biotin tag. beilstein-journals.org These probes are invaluable tools for chemical biology, allowing researchers to "fish" for the cellular targets of a small molecule. The design of such probes typically involves the small molecule of interest, a linker, and the biotin tag. beilstein-journals.org The linker's length and chemical nature are critical to ensure that the biotin tag does not sterically hinder the small molecule from binding to its target protein. beilstein-journals.org

Once a biotinylated probe is introduced into cells or a cell lysate, it binds to its target(s). The entire complex can then be captured using streptavidin-coated beads, a process known as affinity purification. beilstein-journals.org After washing away non-specific binders, the captured proteins can be identified using techniques like mass spectrometry. This approach has been successfully used to identify the protein targets of various compounds, including Hsp90 inhibitors and other potential drug candidates. beilstein-journals.orgresearchgate.netnih.govcsuohio.edu For example, a biotinylated derivative of the Hsp90 inhibitor PU-H71 was designed to permeate live cells and identify its binding partners within the cell's natural environment. beilstein-journals.org

Probe ExampleParent CompoundTarget Class InvestigatedResearch Goal
Biotinylated PU-H71 PU-H71Heat shock protein 90 (Hsp90)To identify Hsp90 interactors and drivers of oncogenic transformations in live tumor cells. beilstein-journals.org
Biotinylated DHMEQ DHMEQNF-kappa B componentsTo directly identify the intracellular protein targets of the NF-kappaB inhibitor. researchgate.net
Biotinylated Hexylselen HexylselenK-type glutaminase (B10826351) (KGA)To develop an assay for identifying allosteric inhibitors of KGA. nih.gov
Biotinylated JCC76 JCC76 (Nimesulide analog)Unknown breast cancer targetsTo identify the specific molecular targets of an anti-breast cancer compound. csuohio.edu

Strategies for Site-Specific Incorporation of Biotin Tags into Peptides and Proteins

While chemical methods can be used to attach biotin to proteins, they often target common functional groups like amines (on lysine (B10760008) residues), leading to random and heterogeneous labeling that can impair protein function. nih.govspringernature.com To overcome this, enzymatic methods have been developed for highly specific, site-directed biotinylation. nih.govcreative-proteomics.com

The most prominent method involves the E. coli enzyme Biotin Ligase (BirA). creative-proteomics.com BirA specifically recognizes a 15-amino-acid sequence known as the AviTag. nih.gov By genetically fusing the AviTag to a protein of interest (at the N-terminus, C-terminus, or in an exposed loop), BirA can be used to covalently attach a single biotin molecule to a specific lysine residue within the AviTag. nih.gov This enzymatic approach yields a homogeneously biotinylated protein with high precision, ensuring that the protein's active sites are not randomly modified. nih.govcreative-proteomics.com This level of control is crucial for applications in structural biology and for creating precisely oriented protein arrays on surfaces. rsc.orgcreative-proteomics.com

Biotinylation MethodSpecificityKey FeaturesCommon Use Case
Chemical Labeling Low (random)Targets common reactive groups (e.g., lysines, cysteines); can lead to heterogeneous products and loss of function. nih.govGeneral labeling for western blotting or basic affinity purification. creative-proteomics.com
Enzymatic (BirA/AviTag) High (site-specific)Requires genetic fusion of a recognition tag (AviTag); produces a homogeneous, precisely labeled protein. nih.govcreative-proteomics.comStructural biology, surface immobilization, and applications requiring functional, uniformly labeled proteins. nih.govcreative-proteomics.com

Utilization of the L-Proline Moiety in Peptide and Protein Engineering

The L-proline component of Biocytin-N-(t-boc)-L-proline contributes a distinct and powerful functionality: conformational control. Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that loops back to bond with its own backbone nitrogen atom. mdpi.comwikipedia.org This ring imposes severe conformational restrictions on the protein backbone, making proline a critical element in protein architecture, stability, and function. mdpi.comresearchgate.net

Influence of the Proline Ring on Peptide Conformational Control and Stability

The rigid five-membered ring of proline significantly impacts the local structure of a polypeptide chain. wikipedia.org Its primary influence stems from two key properties:

Restricted Backbone Torsion: The cyclic structure locks the backbone dihedral angle φ (phi) at approximately -65°. wikipedia.org This rigidity reduces the conformational entropy of the unfolded state, which can thermodynamically stabilize the folded structure of a protein. researchgate.net

Disruption of Secondary Structures: Because its backbone nitrogen is part of the ring, a proline residue lacks the amide hydrogen necessary to act as a hydrogen bond donor in canonical secondary structures. wikipedia.orgsci-hub.se Consequently, proline is known as a "helix breaker" and is rarely found within α-helices or β-sheets, but it is frequently located at the ends of these structures or in turns. mdpi.comresearchgate.net

Propensity for Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) has a much lower energy barrier to isomerization between the trans and cis conformations compared to peptide bonds between other amino acids. mdpi.comsci-hub.se While most peptide bonds are overwhelmingly in the trans state, the X-Pro bond can exist in the cis conformation in a significant fraction of cases (10-30%). sci-hub.sefrontiersin.org This isomerization can act as a molecular switch, regulating protein folding, activity, and interactions. frontiersin.org

Structural FeatureEffect of ProlineConsequence for Peptide/Protein
Backbone Flexibility Greatly reduced due to the cyclic side chain. wikipedia.orgLocks the local conformation; reduces the entropy of the unfolded state, often increasing stability. researchgate.net
α-Helices / β-Sheets Acts as a structural disruptor or "breaker". mdpi.comTypically found at the ends of helices/sheets or in loops and turns, defining structural boundaries. researchgate.net
Peptide Bond The preceding peptide bond can readily adopt a cis conformation. sci-hub.sefrontiersin.orgCan induce sharp turns (β-turns) or act as a conformational switch that regulates protein function. mdpi.comfrontiersin.org
Hydrogen Bonding The backbone nitrogen cannot act as a hydrogen bond donor. wikipedia.orgPrevents participation in the hydrogen bond networks that stabilize helices and sheets. wikipedia.org

Integration into Unnatural Amino Acid Frameworks for Perturbing Protein Structure and Function

The field of protein engineering leverages the ability to incorporate unnatural amino acids (UAAs) to create proteins with novel or enhanced properties. researchgate.netnih.gov Proline and its analogs are particularly useful in this context. By replacing a natural amino acid with a proline derivative, or by substituting a key proline with an analog, scientists can fine-tune a protein's structure, stability, and function. nih.gov

The incorporation of UAAs can be achieved through various methods, including the use of proline-auxotrophic E. coli strains, which can be forced to incorporate proline analogs supplied in the growth medium. acs.org This allows for the residue-specific replacement of proline with derivatives that have altered ring structures, such as 4-methylproline or 4-fluoroproline. acs.orgcaltech.edu These subtle modifications can have significant effects; for example, incorporating fluorinated proline analogs into a protein can enhance its stability. caltech.edu In one study, replacing the proline at position B28 of insulin (B600854) with aliphatic proline analogs was shown to alter the drug's hexamer dissociation rate and fibril formation properties, demonstrating how UAA mutagenesis can be used to engineer the therapeutic characteristics of protein drugs. acs.org The use of a reagent like this compound in peptide synthesis is an extension of this principle, allowing for the precise placement of a proline residue that is also tagged for detection or purification.

Design of Conformationally Restricted Peptide Analogs and Peptidomimetics

The incorporation of proline residues is a well-established strategy for influencing peptide and protein structure. nih.gov Proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine (B122466) ring. nih.govnih.gov This cyclic structure imparts significant conformational rigidity, restricting the backbone torsion angle φ (phi) to a narrow range of approximately -65° ± 25°. nih.gov Consequently, proline residues disrupt common secondary structures like α-helices and β-sheets and are frequently found in turns and loops. peptide.com This predictable influence on peptide conformation is a powerful tool in the design of peptide analogs and peptidomimetics, where the goal is often to stabilize a specific three-dimensional structure corresponding to a bioactive conformation.

Table 1: Conformational Properties of Proline in Peptide Structures

PropertyDescriptionImplication in Design
Backbone Torsion (φ) The cyclic nature of the pyrrolidine ring restricts the φ angle to approximately -65° ± 25°. nih.govInduces predictable kinks or turns in a peptide backbone; acts as a helix or sheet "breaker".
Amide Bond Isomerization (ω) The energy difference between the cis and trans conformations of an Xaa-Pro peptide bond is small, allowing both isomers to exist in solution. peptide.comThe cis conformation, strongly associated with β-turns (specifically type VI), can be populated, influencing local and global structure. researchgate.net
Ring Pucker The five-membered pyrrolidine ring is not planar and adopts either an endo or exo pucker. nih.govRing pucker is correlated with the main chain conformation; exo pucker favors compact structures, while endo pucker favors extended ones. nih.gov
Hydrogen Bonding As a secondary amine within a peptide bond, proline lacks a hydrogen atom and cannot act as a hydrogen bond donor. peptide.comDisrupts hydrogen-bonding patterns essential for forming stable α-helices and β-sheets.

This compound as a Scaffold for Multifunctional Molecular Constructs

A molecular scaffold is a core structure upon which other chemical groups can be assembled to create a final molecule with multiple, desired functions. This compound is an exemplary scaffold, offering three distinct functional points: the biotin group, the protected proline amine, and the proline carboxylic acid. This allows for the stepwise and directed synthesis of complex molecular architectures for specialized applications.

Development of Hybrid Molecules for Advanced Chemical Biology Research

The field of chemical biology relies on the creation of novel molecular probes to study and manipulate biological systems. This compound is a valuable reagent for constructing such hybrid molecules. Its utility stems from the ability to combine different functionalities within a single, structurally defined construct. For instance, the synthesis of well-defined block copolymers, such as poly(ethylene oxide)-b-poly(L-proline), has been achieved using Boc-protected L-proline derivatives. nih.gov This approach allows for the creation of hybrid materials that merge the properties of different polymer blocks.

In the context of this compound, a researcher can build a molecule that features:

A Biotin Handle: For strong and specific binding to avidin or streptavidin, enabling applications like affinity purification, surface immobilization, or fluorescent labeling with streptavidin conjugates.

A Structurally Defined Core: The proline ring provides a rigid, predictable turn.

A Latent Reactive Site: The Boc-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation to other molecules, such as fluorophores, drugs, or other peptides. broadpharm.com

This modularity is essential for building sophisticated tools like activity-based probes or targeted drug delivery systems, where each component of the hybrid molecule performs a distinct role.

Enabling Targeted Modifications and Bioconjugations to Complex Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is designed to facilitate complex, multi-step bioconjugation strategies. It possesses several orthogonal reactive handles that can be addressed in a controlled manner.

The primary amine of the biocytin (B1667093) lysine residue is acylated by the proline's carboxylic acid, leaving the biotin and urethane (B1682113) functionalities. The key features for conjugation are:

The Biotin Group: This serves as a super-affinity tag for non-covalent conjugation to proteins like streptavidin and avidin. This interaction is one of the strongest known non-covalent biological interactions, making it exceptionally stable and specific for targeting applications.

The Carboxylic Acid Group: The carboxylic acid of the proline moiety is a versatile functional group that can be activated to form stable amide bonds with primary amines on target biomolecules. broadpharm.com

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. nih.govmedchemexpress.com It is stable to a wide range of reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid) to expose a free amine. broadpharm.combiosynth.com This newly exposed amine can then be used for a second, distinct conjugation reaction, allowing for the creation of branched or multifunctional constructs.

This multi-faceted reactivity allows the molecule to act as a versatile linker, connecting different molecular entities or anchoring probes to complex biological targets with high precision.

Table 2: Functional Components of this compound for Molecular Construction

ComponentChemical FeaturePrimary Function in Synthesis and Application
Biocytin Biotin linked to a lysine side-chainHigh-affinity tag for streptavidin/avidin binding; used for detection, purification, and immobilization.
N-(t-boc) tert-Butoxycarbonyl protecting groupProtects the proline nitrogen, allowing for controlled, stepwise synthesis. broadpharm.com Can be removed to reveal a reactive amine for further conjugation. broadpharm.com
L-Proline Ring Conformationally rigid pyrrolidine structureIntroduces a defined structural kink or turn into a molecule. nih.gov
Carboxylic Acid COOH group at the C-terminus of prolineA reactive handle for forming amide bonds with amine-containing molecules or surfaces. broadpharm.com

Potential for Use as a Chiral Scaffold in Asymmetric Reactions and Organocatalysis

L-proline itself is a celebrated organocatalyst, capable of catalyzing a wide array of asymmetric reactions with high enantioselectivity. nih.govresearchgate.net It functions by forming reactive enamine or iminium ion intermediates with carbonyl compounds, with the chirality of the proline ring directing the stereochemical outcome of the reaction. nih.govmdpi.com Proline and its derivatives are effective catalysts for key carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions. nih.govresearchgate.net

In the this compound molecule, the catalytically active secondary amine of the proline ring is part of an amide linkage and is further protected by the Boc group, meaning it cannot function as a direct organocatalyst in its native form. However, its potential lies in its use as a chiral scaffold or building block for the synthesis of more complex catalytic systems. mdpi.com The fixed stereochemistry of the L-proline core can be used to induce chirality in a larger molecular construct.

Potential applications include:

Synthesis of Chiral Ligands: The molecule could be elaborated into a larger ligand for asymmetric metal catalysis. The proline backbone would provide a rigid chiral environment around the metal center.

Development of Immobilized Catalysts: The biocytin tag offers a powerful handle for anchoring the entire molecule to a solid support, such as streptavidin-coated beads or surfaces. rsc.org Subsequent chemical modification, including deprotection of the Boc group and further functionalization, could generate a heterogenized, reusable catalyst, which is a major goal in sustainable chemistry. nih.govrsc.org

While not a catalyst itself, this compound provides a pre-packaged, functionalized chiral unit derived from the "chiral pool," making it a valuable starting material for creating novel asymmetric catalysts and chiral materials. mdpi.commdpi.com

Table 3: Representative Asymmetric Reactions Catalyzed by L-Proline

Reaction TypeDescriptionRole of L-Proline
Aldol Reaction Forms a new carbon-carbon bond by reacting an enol or enolate with a carbonyl compound.Acts as a "microaldolase," forming a nucleophilic enamine intermediate with a ketone or aldehyde donor. nih.govresearchgate.net
Mannich Reaction An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound.Catalyzes the three-component reaction to produce chiral β-amino carbonyl compounds. nih.gov
Michael Addition The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.Activates ketones or aldehydes as enamine nucleophiles for conjugate addition to acceptors like nitro-olefins. researchgate.netmdpi.com
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile.Forms an iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO and catalyzing the cycloaddition. nih.govmdpi.com
α-Amination The direct introduction of a nitrogen group at the α-position of a carbonyl compound.Forms an enamine that reacts with an electrophilic nitrogen source, such as an azodicarboxylate. nih.govresearchgate.net

Iv. Mechanistic Insights and Advanced Structural Investigations of Proline and Biotin Components

Conformational Analysis of L-Proline Derivatives and its Impact on Conjugate Behavior

The unique cyclic structure of L-proline imposes significant conformational constraints, which in turn influences the structure and function of molecules it is part of.

The five-membered ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). nih.gov These conformations are often described as envelope or twist forms. researchgate.netacs.org

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), combined with theoretical calculations like Density Functional Theory (DFT) and molecular dynamics (MD), have been instrumental in characterizing these conformational preferences. researchgate.netacs.orgnih.gov Studies on L-proline and its derivatives, such as N-acetyl-L-proline, in various solvents have revealed that the populations of the Cγ-endo and Cγ-exo conformers can be nearly equal or significantly shifted depending on the substituents and the solvent environment. researchgate.netacs.org For instance, in aqueous solutions of L-proline, the Cγ-endo and Cγ-exo conformers are almost equally populated at room temperature. researchgate.net However, for N-acetyl-L-proline derivatives, the equilibrium can be significantly different. acs.orgnih.gov

Table 1: Conformational Preferences of L-Proline Derivatives

Compound Conformation Population in Water (%) Method
L-Proline Cγ-endo ~50 NMR, DFT, MD researchgate.net
L-Proline Cγ-exo ~50 NMR, DFT, MD researchgate.net
N-acetyl-L-proline (cis-rotamer) γTβ/γE 80/20 NMR, DFT acs.org
N-acetyl-L-proline (trans-rotamer) γTβ/γE 61/39 NMR, DFT acs.org

These conformational preferences are governed by a delicate balance of steric and hyperconjugative interactions within the molecule. nih.gov The specific pucker of the proline ring directly influences the main-chain dihedral angles (φ and ψ) of a peptide, thereby shaping the local secondary structure. nih.gov

The introduction of substituents onto the proline ring can dramatically alter its conformational equilibrium. Fluorine, being highly electronegative, exerts a strong stereoelectronic effect. The position and stereochemistry of fluorine substitution have a profound impact on the ring pucker and the cis/trans isomerization of the preceding peptide bond. researchgate.netacs.org

Specifically, (4R)-fluoroproline (4R-FPro) shows a strong preference for the Cγ-exo pucker, which favors a trans peptide bond. researchgate.net Conversely, (4S)-fluoroproline (4S-FPro) predominantly adopts the Cγ-endo conformation, which stabilizes the cis-peptide bond. researchgate.net This control over conformation is attributed to stereoelectronic effects, such as hyperconjugation between the C-F bond and the peptide backbone. beilstein-journals.org

Table 2: Influence of Fluorination on Proline Conformation

Proline Derivative Preferred Ring Pucker Preferred Peptide Bond Isomer
(4R)-Fluoroproline Cγ-exo Trans researchgate.net
(4S)-Fluoroproline Cγ-endo Cis researchgate.net
(3S,4S)-Difluoro-L-proline Cγ-endo Cis acs.org
(3R,4R)-Difluoro-L-proline Cγ-exo Trans acs.org

These substituent-induced conformational biases are a powerful tool in peptide and protein engineering, allowing for the stabilization of specific secondary structures and the modulation of protein folding and stability. nih.govacs.org

Proline is frequently found at the edge of β-sheets, where it can help prevent the aggregation that can lead to amyloid formation. wikipedia.org The presence of proline, particularly in specific positions within a peptide sequence, can nucleate the formation of β-hairpins, which are fundamental building blocks of β-sheets. researchgate.netnih.gov The conformational rigidity of proline helps to pre-organize the peptide backbone into a turn-like structure, facilitating the hydrogen bonding between adjacent strands. lu.se The "proline rule" suggests that increasing the frequency of proline at the second position of β-turns can enhance the thermostability of globular proteins. researchgate.net

Effects of Substituents (e.g., Fluorination) on Proline Conformation and its Stereochemical Implications.

Biochemical Interactions and Enzymatic Processing of Biocytin (B1667093) in Vitro.

Biocytin, or Nε-biotinyl-L-lysine, is the form in which biotin (B1667282) is typically found bound to enzymes and is a key intermediate in biotin metabolism. wikipedia.orgmedscape.com

Biotinidase is the primary enzyme responsible for recycling biotin in mammals by cleaving it from biocytin and biotinylated peptides. wikipedia.orgmedscape.comnih.gov This process is crucial for maintaining a sufficient pool of free biotin for its various biological roles. medscape.com

The proposed mechanism for the enzymatic cleavage of biocytin by biotinidase involves a two-step process. nih.govresearchgate.netannualreviews.org First, the enzyme cleaves the amide bond of biocytin, leading to the formation of a biotinyl-thioester intermediate where the biotin molecule is covalently attached to a cysteine residue in the active site of biotinidase. nih.govresearchgate.net In the second step, this intermediate is hydrolyzed to release free biotin and lysine (B10760008). medscape.com

This enzymatic action is not only for recycling but also plays a role in making dietary protein-bound biotin available for absorption. wikipedia.org

The transport of biocytin across biological membranes has been investigated in model systems, such as rat small intestine everted sacs. nih.gov Studies have shown that the transport of biocytin is significantly lower than that of free biotin. nih.gov

Unlike free biotin, which is transported by a specific, sodium-dependent multivitamin transporter (SMVT), biocytin transport appears to occur via simple physical diffusion. nih.govresearchgate.net This transport is independent of sodium concentration, pH, energy, and temperature. nih.gov These findings suggest that for optimal bioavailability, dietary protein-bound biotin must be hydrolyzed to free biotin by enzymes like biotinidase before it can be efficiently absorbed. nih.gov While SMVT and monocarboxylate transporters (MCT-1) are known to transport biotin, their role in direct biocytin transport appears limited. researchgate.net

Enzymatic Cleavage of Biocytin by Biotinidase and its Mechanistic Details.

Intramolecular Interactions within N-Protected L-Proline Analogues

The conformational behavior of N-protected L-proline analogues is a result of a delicate balance of several intramolecular interactions. The unique cyclic structure of the proline residue imposes significant constraints on the peptide backbone, leading to distinct conformational equilibria that are not as prevalent in other amino acids. nih.gov The protection of the proline nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, introduces further electronic and steric factors that modulate these conformational preferences.

The conformational equilibrium in N-protected L-proline analogues, particularly concerning the cis-trans isomerism of the acyl-proline bond and the puckering of the pyrrolidine (B122466) ring, is governed by a complex interplay of hyperconjugative and steric effects. nih.govnih.gov

Hyperconjugative Interactions: These are stabilizing electronic interactions involving the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*). In N-protected prolines, several key hyperconjugative interactions are at play:

n→π Interaction:* A significant stabilizing interaction can occur between the lone pair of an upstream amide or carbamate (B1207046) oxygen (n) and the anti-bonding orbital of the downstream carbonyl group (π*). rsc.orgnih.gov This interaction is highly dependent on the geometry, favoring the trans conformation of the amide bond and the Cγ-exo ring pucker of the proline. nih.govresearchgate.net The strength of this interaction can be modulated by the electrophilicity of the C-terminal group. rsc.orgscispace.com

σ→σ Interactions:* Within the proline ring itself, hyperconjugation contributes to conformational stability. For example, in 4-substituted prolines, interactions between the electron-rich σC-H orbitals and the electron-deficient σ*C-X orbitals (where X is an electronegative substituent) can favor a gauche relationship, influencing the ring pucker. nih.gov

Steric Effects: Steric hindrance plays a crucial role in determining the preferred conformation.

Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced from the plane of the other ring atoms, either on the same or opposite side as the carboxyl group, respectively. frontiersin.orgbeilstein-journals.org The substitution pattern on the ring can create steric clashes that favor one pucker over the other. For instance, a bulky substituent at the 4-position may sterically disfavor one conformation. acs.org

Cis/Trans Isomerism: The energy difference between the cis and trans conformations of the Xaa-Pro bond is smaller than for other amino acids due to proline's cyclic nature, which reduces the steric clash between the preceding residue's side chain and the proline in the cis form. nih.govnih.gov However, the N-protecting group (like Boc) and the C-terminal group introduce their own steric demands that influence this equilibrium. nih.gov

The interplay between these effects is evident in how substituents on the proline ring influence the trans/cis ratio of the preceding peptide bond. A preference for the Cγ-exo pucker, often driven by stereoelectronic effects, correlates with a higher population of the trans amide isomer due to the favorable geometry for the n→π* interaction. nih.govnih.gov

Table 1: Conformational Preferences in N-Acyl Proline Derivatives

CompoundDominant Ring PuckerPreferred Amide ConformationKey Stabilizing FactorsReference
N-acetyl-L-proline methyl ester (AcProOMe)Data specific to pucker not detailed in sourcetransHyperconjugation and Steric Effects nih.gov
(2S,4R)-4-hydroxyprolineCγ-exotransStereoelectronic Effects acs.org
4-Thiaproline (S-oxide, exo)ExotransGauche Effect, n→π* Interaction nih.gov
4-Thiaproline (S-oxide, endo)EndocisGauche Effect nih.gov

Hydrogen bonds are fundamental non-covalent interactions that dictate the structure and function of peptides and proteins. In proline-containing systems, the unique structural features of proline—namely, the absence of a backbone amide proton and the role of its backbone nitrogen as a potential hydrogen bond acceptor—lead to distinct hydrogen bonding networks.

Quantum chemical calculations and experimental studies have revealed that even in small peptide models, complex hydrogen-bonding networks exist. acs.org In certain conformations, carbonyl groups can act as acceptors for multiple hydrogen bonds, including those from N-terminal protons or side chains. acs.org The strength and geometry of these hydrogen bonds are critical for stabilizing specific conformers.

A particularly noteworthy and unconventional hydrogen bond involves the proline backbone nitrogen itself acting as an acceptor. nih.gov Systematic searches of high-resolution protein structures have established the prevalence of Ni+1-Hi+1…Ni hydrogen bonds, where the backbone nitrogen of proline (Ni) accepts a hydrogen bond from the amide proton of the succeeding residue (Hi+1). nih.gov

Prevalence: It is estimated that over 15% of all proline residues in proteins participate in this type of N-H…N hydrogen bond. nih.gov

Structural Significance: These interactions are frequently found in loops and at the capping regions of secondary structures, suggesting they play a role in stabilizing these structural motifs. nih.gov

Energetics: Quantum chemical calculations on model compounds like N-acetyl-L-proline-N-methylamide confirm that conformations featuring this N-H…N hydrogen bond are energetically favorable. nih.gov Natural bond orbital (NBO) analysis indicates that the strength of these N-H…N bonds is significant, though typically less than half that of a conventional N-H…O hydrogen bond. nih.gov

Co-occurrence with other interactions: The formation of these N-H…N hydrogen bonds is often observed in conjunction with other stabilizing interactions, such as n→π* interactions involving the proline carbonyl group and the carbonyl of the preceding residue. nih.gov

The ability of the proline backbone nitrogen to act as a hydrogen bond acceptor adds another layer of complexity and versatility to its structural role in peptides, contributing to the formation of specific turns and folded structures. nih.gov Furthermore, the rate of proline cis-trans isomerization can be influenced by hydrogen bonding to the carbonyl oxygen of the prolyl peptide bond, with the isomerization barrier being lower in apolar solvents where hydrogen bonding is weaker. raineslab.com

Table 2: Characteristics of N-H…N Hydrogen Bonds Involving Proline

ParameterDescriptionSignificanceReference
Interaction TypeNi+1-Hi+1…Ni (Proline)Unconventional H-bond where proline's backbone nitrogen is the acceptor. nih.gov
Prevalence in Proteins>15% of proline residuesIndicates a common and important structural role. nih.gov
Typical LocationLoops, turns, and caps (B75204) of secondary structuresContributes to the stability of non-regular structural elements. nih.gov
Energetic FavorabilityConfirmed by quantum chemical calculationsThe H-bonded conformation is a low-energy state. nih.gov

V. Design Principles for Derivatives and Analogues of the Conjugate

Design and Synthesis of N-(t-boc)-L-Proline-Based Analogues with Modified Side Chains or Ring Systems.

The proline ring's inherent conformational rigidity makes it a prime target for modification. By introducing substituents or altering the ring structure, researchers can finely tune the stereoelectronic properties of the molecule, influencing peptide conformation and biological activity.

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, make it an invaluable tool for probing and modulating peptide and protein structure. The introduction of fluorine into the L-proline ring can significantly alter its conformational preferences. acs.orgresearchgate.netnih.gov

The stereospecific placement of fluorine at the C3 or C4 positions of the proline ring has been shown to have a profound impact on the ring's pucker and the cis/trans isomerization of the amide bond. acs.orgresearchgate.net For instance, fluorination can stabilize specific ring conformations through the gauche effect, similar to hydroxylation. nih.gov This has led to the synthesis of a variety of monofluorinated and difluorinated proline analogues. acs.orgresearchgate.netmdpi.com

Key Research Findings:

Conformational Bias: The synthesis of (3S,4S)- and (3R,4R)-difluoro-l-proline has demonstrated that these analogues can bias the ring pucker and the cis/trans ratio to a similar extent as their monofluorinated counterparts. acs.orgresearchgate.net

Isomerization Rates: Interestingly, these difluorinated analogues exhibit significantly faster amide cis/trans isomerization rates. acs.orgresearchgate.net

Synthetic Strategies: The synthesis of these fluorinated prolines often involves electrophilic fluorination of an enolate equivalent of N-Boc-4-oxo-l-proline benzyl (B1604629) ester. nih.gov Other methods include direct fluorination of hydroxyproline (B1673980) derivatives or stereoselective difluorination reactions. mdpi.com

These fluorinated proline derivatives serve as powerful tools for investigating the role of proline conformation in protein stability, folding, and molecular recognition. acs.orgresearchgate.netnih.gov

Interactive Table: Conformational Effects of Fluorinated Proline Analogues

Proline AnalogueRing Pucker Preferencecis/trans Amide Bond RatioIsomerization Rate
(3S,4S)-difluoro-l-prolineBiasedInfluencedFaster than monofluorinated
(3R,4R)-difluoro-l-prolineBiasedInfluencedFaster than monofluorinated
(4S)-4-fluoroprolineendoLower trans:cis ratio-
(4R)-4-fluoroprolineexoHigher trans:cis ratio-

The introduction of substituents at the C3 position of the proline ring offers another avenue for creating structurally diverse analogues. A variety of stereoselective synthetic methods have been developed to achieve this, providing access to a range of 3-substituted prolines with different functional groups.

Key Synthetic Approaches:

1,4-Addition Reactions: A practical four-step synthesis of trans-3-substituted proline derivatives has been developed, relying on a copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. This method yields products with good trans-selectivity. acs.org A similar approach using organocuprates on an enone derivative has also been successful. nih.gov

Photoredox/Brønsted Acid Catalysis: A novel strategy for the catalytic asymmetric synthesis of both cis- and trans-3-substituted prolines has been established using a cascade radical addition/cyclization reaction enabled by synergistic photoredox and Brønsted acid catalysis. acs.org This method provides access to all four stereoisomers. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition: The stereoselective 1,3-dipolar cycloaddition between a menthone-derived nitrone and (Z)-1,4-dichloro-2-butene has been used to synthesize enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives. academie-sciences.fr

Cyclopropane Modification: A novel cyclopropane-modified proline analogue, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, has been synthesized in six steps starting from (2S,4R)-4-hydroxyproline, with a modified Simmons-Smith reaction as the key step. researchgate.net

These synthetic strategies have expanded the library of available proline analogues, which are valuable building blocks for creating conformationally restrained peptide analogues. acs.org

The integration of unnatural proline analogues into peptides and proteins allows for the precise manipulation of their structure and function. caltech.edu This approach, often termed residue-specific mutagenesis, enables the global replacement of proline residues with analogues that introduce new chemical functionalities while preserving the conformational constraints of the proline ring. nih.gov

Key Findings and Applications:

Translational Machinery Accommodation: The translational machinery of Escherichia coli has been shown to accommodate various structural analogues of proline, enabling the production of recombinant proteins containing these non-canonical residues. caltech.edunih.gov

Engineering Therapeutic Properties: The replacement of proline in proteins like human insulin (B600854) with various analogues has been used to engineer its therapeutically relevant biophysical properties. nih.gov

Probing Protein Structure and Function: The incorporation of fluorinated proline analogues provides a means to study biomolecular structure-function relationships. researchgate.net For example, the uniform substitution of proline with 4R-fluoroproline in oligoprolines stabilizes the polyproline-II (PPII) conformation. researchgate.net

Expanding Chemical Diversity: A wide array of unnatural building blocks, including proline analogues, can be translationally incorporated into peptides, providing new opportunities for in vitro selections with highly modified, drug-like peptides. plos.org

While many proline analogues can be incorporated, the efficiency depends on their recognition by aminoacyl-tRNA synthetases and their compatibility with the subsequent steps of translation. plos.orggoogle.com

Stereoselective Synthesis of 3-Substituted and Other Functionalized Proline Derivatives.

Design and Synthesis of Biocytin-Based Analogues with Varied Linker Lengths or Functionalities.

The biocytin (B1667093) portion of the conjugate serves as a high-affinity tag for detection and purification. Modifying the linker that connects the biotin (B1667282) to the rest of the molecule can significantly impact the accessibility of the biotin for binding to avidin (B1170675) or streptavidin and can introduce new functionalities, such as cleavability. thermofisher.com

The spacer arm in a biotinylation reagent plays a crucial role in overcoming steric hindrance, which can affect the binding of the biotinylated molecule to avidin or streptavidin. thermofisher.comlumiprobe.com By varying the length and chemical nature of the spacer, the efficiency of bioconjugation and subsequent detection can be optimized.

Types of Spacer Arms:

Polyethylene Glycol (PEG) Spacers: PEG linkers are commonly used to increase the hydrophilicity and water solubility of biotinylation reagents. thermofisher.combroadpharm.com This can be particularly beneficial for labeling proteins in membrane-bound compartments or for preventing the aggregation of the labeled protein. thermofisher.com Reagents with varying PEG lengths (e.g., PEG4) are commercially available. lumiprobe.comlumiprobe.com

Extended Hydrocarbon Spacers: Reagents like Biotin-XX feature a longer hydrocarbon spacer arm, which provides greater flexibility and distance between the biotin and the target molecule, potentially improving binding to avidin or streptavidin. creative-proteomics.com

Aminocaproic Acid Spacers: Biotin-X-hydrazide, for example, utilizes an aminocaproic acid spacer. lumiprobe.com

The choice of spacer arm depends on the specific application and the nature of the molecule being biotinylated.

Interactive Table: Common Biotinylation Reagents and Their Spacer Arms

Reagent NameSpacer Arm TypeKey Feature
Biotin-PEG-NHS EsterPolyethylene GlycolIncreased hydrophilicity
Biotin-XX-NHS EsterExtended HydrocarbonIncreased spacer length
Biotin-X-hydrazideAminocaproic AcidStandard spacer

While the strong interaction between biotin and avidin/streptavidin is advantageous for capture and detection, it can complicate the release of the biotinylated molecule. nih.gov To address this, cleavable biotinylation reagents have been developed that allow for the selective release of the target molecule under specific conditions. nih.govd-nb.info

Types of Cleavable Linkers:

Photocleavable Linkers: These linkers, often based on a 2-nitrobenzyl moiety, can be cleaved by irradiation with near-UV light. nih.gov This method offers a simple and effective way to release biomolecules without the need for harsh chemical reagents. nih.govoup.com dUTP-PC-Biotin is an example of a nucleotide analogue with a photocleavable linker. nih.gov

Chemically Cleavable Linkers: A variety of chemically cleavable linkers have been developed, each with a specific cleavage trigger.

Disulfide Bonds: These can be cleaved under reducing conditions, but may be unstable under basic conditions. nih.gov

Acid-Cleavable Linkers: Some linkers are designed to be cleaved under acidic conditions, such as with formic acid. nih.gov

Dde-Based Linkers: A linker based on the 4,4-dimethyl-2,6-dioxocyclohexylidene (Dde) protecting group can be cleaved efficiently under mild conditions with hydrazine. researchgate.net

Reversible Linkers: Sulfonyl-based reversible amine ("RevAmine") biotinylation reagents have been developed that allow for traceless cleavage under mild basic conditions, regenerating the unmodified amine. d-nb.info

The development of these cleavable reagents has significantly expanded the utility of biotinylation for applications such as protein purification and analysis, where the recovery of the unmodified target molecule is essential. nih.govd-nb.info

Vi. Future Perspectives and Emerging Research Avenues for Biocytin N T Boc L Proline Research

Development of Next-Generation Chemical Probes and Biosensors Integrating the Conjugate

The integration of Biocytin-N-(t-boc)-L-proline into chemical probes and biosensors offers promising avenues for detecting and elucidating complex biological processes. The biotin (B1667282) moiety serves as a robust anchor for immobilization onto streptavidin-coated surfaces, a cornerstone of many biosensor platforms. issuu.com The L-proline component can introduce specific conformational properties to the probe, potentially influencing its interaction with target biomolecules.

Future research will likely focus on developing probes where the proline residue acts as a critical part of a recognition motif or as a rigid spacer to orient a reporter group. For instance, after deprotection of the Boc group, the exposed amine can be conjugated to fluorophores, quenchers, or other signaling molecules. This would enable the creation of sophisticated biosensors for detecting a wide range of analytes, from enzymes to specific protein-protein interactions. nih.gov The development of needle-shaped biosensors for in-vivo applications could also benefit from this conjugate, allowing for precise, localized measurements within tissues. mdpi.com

An emerging area of interest is the development of L-proline biosensors for clinical diagnostics, as abnormal levels of L-amino acids are linked to various diseases. mdpi.com While some L-proline biosensors have been developed using enzymes like L-proline dehydrogenase, the specific conjugate this compound could be used to create novel, non-enzymatic sensors or probes to study proline transport and metabolism. nih.govuni-konstanz.de

Advancements in Targeted Biomolecule Modification and Labeling Technologies

The specific labeling of biomolecules is crucial for understanding their function, and this compound is well-suited for this purpose. The biotin component allows for highly sensitive detection and purification through its strong interaction with avidin (B1170675) or streptavidin. issuu.com The Boc-protected amine provides a latent reactive site that can be selectively deprotected and coupled to proteins, peptides, or nucleic acids.

Future advancements are expected in the use of this conjugate for multi-step labeling procedures where precise control over the timing and location of labeling is required. The proline residue can act as a structurally defined linker, influencing the stability and presentation of the biotin tag. Research has shown that the nature of the spacer arm between a hapten (like biotin) and its target can significantly affect antibody recognition and assay sensitivity. researchgate.netigem.org The rigid proline structure within the this compound conjugate could be exploited to optimize these interactions.

Furthermore, this conjugate is a valuable tool for sortase-mediated ligation, an enzymatic method for site-specific protein modification. biosynth.com After enzymatic conjugation, the Boc group can be removed to introduce another functional group, enabling the creation of complex, multifunctional protein conjugates for therapeutic or diagnostic applications.

Rational Design of Peptidomimetics and Small Molecule Ligands with Enhanced Biological Properties

Peptidomimetics, which mimic the structure and function of peptides, are a major focus of drug discovery, offering improved stability and bioavailability over natural peptides. L-proline is a key component in many peptidomimetics due to its conformationally restricted nature, which helps to lock the peptide backbone into a specific shape. upc.edu

This compound can serve as a versatile scaffold for the synthesis of novel peptidomimetics. The proline ring provides structural constraint, while the biotin and protected amine moieties offer points for further diversification. For example, the biotin can be used to study the interactions of the peptidomimetic with its target using pull-down assays, while the deprotected amine can be extended with other amino acids or small molecule fragments to optimize binding affinity and specificity. researchgate.netnih.gov This approach is particularly valuable for developing inhibitors of protein-protein interactions, which are often considered "undruggable" targets. tesisenred.net

The functionalization of amino acids, including proline derivatives, has been shown to enhance biological activities and receptor specificity. researchgate.net The incorporation of the biocytin (B1667093) group via the proline sidechain offers a unique vector for targeting or probing the biological activity of these newly designed molecules.

Integration into Complex Synthetic Systems and Bio-inspired Materials

The unique properties of this compound make it an attractive component for the construction of complex, bio-inspired materials. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known and is widely used in supramolecular chemistry and nanotechnology to assemble complex architectures. issuu.com

Future research could explore the use of this conjugate to create novel hydrogels, nanoparticles, or other materials where precise spatial organization is required. For example, after incorporation into a polymer or peptide backbone via the deprotected amine, the biotin moiety can be used to crosslink the material or to attach other functional components like enzymes or antibodies. google.com The proline residue could impart specific secondary structures to the polymer, influencing its material properties.

The development of bio-inspired materials often involves mimicking the structure and function of natural proteins. Resilin, an elastomeric protein, for instance, contains proline-rich regions that contribute to its unique properties. nih.gov The incorporation of this compound into synthetic polymers could be a strategy to create materials with novel mechanical or self-assembly properties.

High-Throughput Synthesis and Screening Methodologies for Novel Conjugates

The development of new therapeutics and diagnostics increasingly relies on high-throughput synthesis and screening of large compound libraries. google.comnih.gov this compound is an ideal building block for combinatorial chemistry approaches aimed at discovering novel bioactive molecules.

The Boc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Libraries of peptides or small molecules can be synthesized with the this compound conjugate incorporated at a specific position. The biotin tag then facilitates the screening of these libraries. For example, the library can be immobilized on a streptavidin-coated plate for affinity-based screening against a target protein.

Future directions include the development of automated synthesis platforms that can rapidly generate diverse libraries based on the this compound scaffold. Coupling these synthetic methods with advanced screening technologies, such as mass spectrometry-based screening or phage display, will accelerate the discovery of new ligands, probes, and drug candidates. nottingham.ac.uk

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Biocytin-N-(t-boc)-L-proline, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves covalent conjugation of biocytin to N-(t-boc)-L-proline via carbodiimide-mediated coupling. Purity validation requires a multi-technique approach:

  • HPLC : To assess purity and retention time consistency under reversed-phase conditions.
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (569.71 g/mol) and detect impurities .
  • TGA Analysis : Determine thermal stability and decomposition steps (e.g., compare weight loss profiles to unmodified L-proline, as in Fe3O4@L-proline studies) .
  • NMR Spectroscopy : Verify structural integrity, focusing on characteristic peaks for the t-Boc protecting group (e.g., tert-butyl protons at ~1.4 ppm) .

Q. How does the structural modification of L-proline with biocytin and t-Boc groups influence its biochemical stability and reactivity in experimental settings?

  • Methodological Answer :

  • Stability : The t-Boc group enhances steric protection of the amine, reducing undesired side reactions. However, the biocytin moiety introduces hydrophilicity, which may affect solubility in organic phases .
  • Reactivity : The free carboxyl group on biocytin allows conjugation to streptavidin-based probes, enabling applications in affinity tagging. Kinetic studies using fluorimetric assays (e.g., fluorescamine) can quantify primary amine availability post-modification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cellular uptake efficiency of this compound across different cell lines?

  • Methodological Answer :

  • Comparative Uptake Assays : Use radiolabeled (e.g., ³H-proline) or fluorescently tagged derivatives to quantify uptake in neuronal (SH-SY5Y) vs. epithelial (HEK293) cells .
  • Inhibitor Studies : Co-treat with competitive substrates (e.g., excess L-proline) or transport inhibitors (e.g., MeAIB for system A transporters) to identify uptake mechanisms .
  • Data Normalization : Control for cell viability (MTT assay) and membrane integrity (LDH release) to distinguish true uptake from experimental artifacts .

Q. How can researchers optimize the conjugation efficiency of this compound with magnetic nanoparticles for targeted delivery applications?

  • Methodological Answer :

  • Surface Functionalization : Pre-activate magnetic nanoparticles (e.g., Fe3O4@COOH) with EDC/NHS to enable covalent amide bonding with the biocytin moiety .
  • Stoichiometric Optimization : Titrate molar ratios (1:1 to 1:10, nanoparticle:biocytin derivative) and monitor conjugation via ζ-potential shifts or FT-IR spectroscopy (amide bond detection at ~1650 cm⁻¹) .
  • In Vitro Validation : Use fluorescence microscopy with streptavidin-Cy3 to confirm binding specificity in cell cultures .

Methodological Considerations for Data Interpretation

Q. What analytical approaches are recommended to address discrepancies in collagen synthesis assays when using this compound as a proline analog?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations (0.1–10 mM) to identify non-linear effects, as excessive L-proline analogs may inhibit collagen hydroxylation .
  • Cross-Validation : Compare hydroxyproline quantification (colorimetric assays) with qPCR for collagen type I (COL1A1) mRNA levels to distinguish transcriptional vs. post-translational effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.